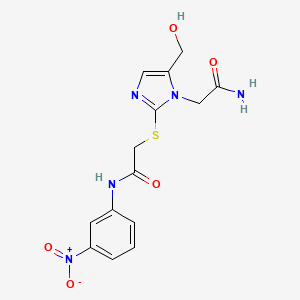

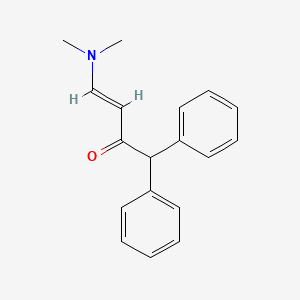

![molecular formula C6H4N4O2 B2375747 4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1215940-71-8](/img/structure/B2375747.png)

4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the past few years in the search for biologically active compounds . Its design is usually based on the structural modification of the triazole or pyridine rings . It belongs to the class of triazolopyridine and reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .

Synthesis Analysis

The known methods for the synthesis of [1,2,3]triazolo[4,5-b]pyridine derivatives are based on annulation of the triazole ring to the pyridine ring, which is usually performed by diazotization of 2,3-diaminopyridines . Moreover, the methods for the preparation of diamines containing functional substituents in the pyridine ring are usually multistep, are characterized by mediocre yields, and often involve chromatographic purification .Molecular Structure Analysis

The structure of the [1,2,3]triazolo[4,5-b]pyridine is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .Physical And Chemical Properties Analysis

The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the past few years in the search for biologically active compounds . Its design is usually based on the structural modification of the triazole or pyridine rings .Applications De Recherche Scientifique

Medicinal Chemistry

These heterocycles have been used in medicinal chemistry for various purposes . They have been used for c-Met inhibition, which is a type of protein kinase that can be targeted to treat cancer . They also have GABA A modulating activity, which means they can influence the activity of the GABA A receptor, a protein that plays a key role in the nervous system .

Fluorescent Probes

These compounds have been used as fluorescent probes . Fluorescent probes are substances that absorb light at a certain wavelength and then re-emit it at a longer wavelength. They are often used in biological and chemical research to visualize or detect specific components of a sample .

Structural Units of Polymers

These heterocycles have been used as structural units of polymers . Polymers are large molecules made up of repeating subunits, and the properties of the polymer can be influenced by the nature of these subunits .

4. Inhibitors of Exocytosis from Golgi Apparatus The compound has been used as a reactant for the solid-phase synthesis of carpanone-based inhibitors of exocytosis from the Golgi apparatus . The Golgi apparatus is an organelle in cells that processes and packages proteins. Inhibiting exocytosis can affect the way these proteins are transported out of the cell .

5. Preparation of Selective Cyclooxygenase-2 (COX-2) Inactivators The compound has been used in the preparation of selective cyclooxygenase-2 (COX-2) inactivators . COX-2 is an enzyme that plays a key role in inflammation and pain, so inactivators can potentially be used to treat conditions like arthritis .

Synthesis of 2,4,8,10-Tetranitro-5H-Pyrido

The compound has been used as a starting reagent in the synthesis of 2,4,8,10-tetranitro-5H-pyrido . This is a complex organic compound that could have various potential applications .

Pesticide Synthesis

The compound has been used in pesticide synthesis . Pesticides are substances used to control pests, including insects, weeds, and fungal diseases .

Entry to Mesoionic Heteropentalene Derivatives

The compound has been used as an entry to mesoionic heteropentalene derivatives . These are a type of organic compound that can have various applications, including in the development of new materials .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The [1,2,3]triazolo[4,5-b]pyridine system has been widely used in the past few years in the search for biologically active compounds . Its design is usually based on the structural modification of the triazole or pyridine rings . Therefore, future directions could involve further exploration of this system for the development of new biologically active compounds.

Propriétés

IUPAC Name |

2H-triazolo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,11,12)(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFABHMPDLUKDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNN=C2N=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215940-71-8 |

Source

|

| Record name | 1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

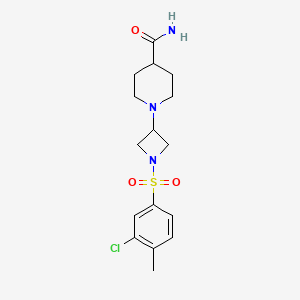

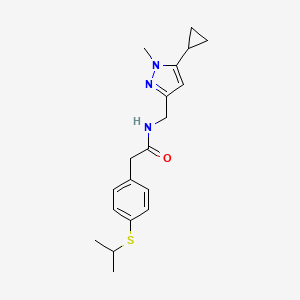

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)

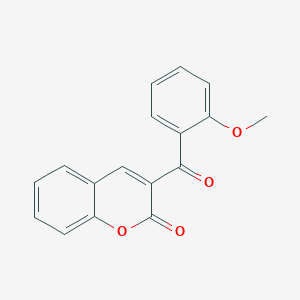

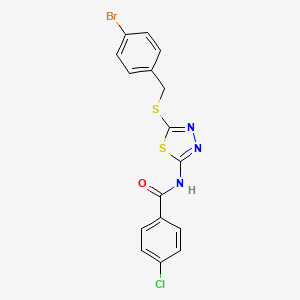

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)

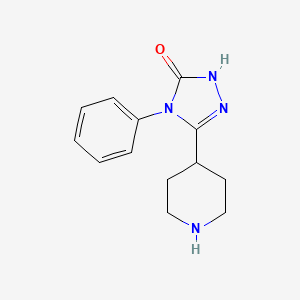

![(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2375675.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)

![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole](/img/structure/B2375687.png)